molecular formula C9H6FNO2S B3037167 3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic Acid CAS No. 452910-20-2

3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic Acid

Cat. No. B3037167
M. Wt: 211.21 g/mol
InChI Key: RBQQRZYJPWFREA-UHFFFAOYSA-N
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Patent
US07186724B2

Procedure details

At 50° C., add to a stirring solution of 2-carbomethoxy-3-amino-6-fluoro-benzo[b]thiophene (prepared according to U.S. Pat. No. 5,143,923), (90.1 g, 0.4 mol) in H2O (450 mL), a 50% aqueous solution of NaOH (64 g, 0.8 mol) over 2–3 min. Heat the reaction to 70–73° C. and continue to stir for 3 h. Add 10% aqueous isopropanol (45 mL) and bring to reflux. Remove the isopropanol under N2 and add H2O (300 mL). Cool the reaction mixture to between 7–10° C. and add concentrated HCl (80 mL). Add H2O (650 mL), cool to 5–7° C., filter the resulting solid, and wash the filter cake with H2O (2×150 mL). Dry the solid under vacuum at 35° C. to obtain 80.6 g (94.7%) of solid mp 160–163° C., TLC on silica gel (dichloromethane/methanol, 3:1), Rf=0.69.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
64 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Yield
94.7%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([F:14])[CH:12]=[CH:13][C:7]=2[C:6]=1[NH2:15])([O:3]C)=[O:2].[OH-].[Na+].C(O)(C)C>O>[NH2:15][C:6]1[C:7]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:8]=2[S:9][C:5]=1[C:1]([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=C(C2=C(S1)C=C(C=C2)F)N
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction to 70–73° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Remove the isopropanol under N2
ADDITION
Type
ADDITION
Details
add H2O (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to between 7–10° C.
ADDITION
Type
ADDITION
Details
add concentrated HCl (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Add H2O (650 mL), cool to 5–7° C.
FILTRATION
Type
FILTRATION
Details
filter the resulting solid
WASH
Type
WASH
Details
wash the filter cake with H2O (2×150 mL)
CUSTOM
Type
CUSTOM
Details
Dry the solid under vacuum at 35° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)O)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 80.6 g
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.